

Laminaribiose as a Carbon Source for Microorganisms: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Laminaribiose

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Introduction

Laminaribiose, a disaccharide composed of two glucose units linked by a β -1,3-glycosidic bond, is a key component of laminarin, the primary storage polysaccharide in brown algae.^[1] As a readily available carbohydrate in marine and soil environments, **laminaribiose** represents a significant carbon source for a diverse array of microorganisms.^[1] Understanding the microbial metabolism of **laminaribiose** is crucial for various applications, from elucidating carbon cycling in marine ecosystems to developing novel prebiotics and engineering metabolic pathways for industrial biotechnology. This technical guide provides an in-depth overview of the microorganisms that utilize **laminaribiose**, the enzymatic pathways involved, and the regulatory mechanisms that govern its metabolism.

Microorganisms Utilizing Laminaribiose

A variety of bacteria and some eukaryotes have been identified to metabolize **laminaribiose** or its parent polysaccharide, laminarin. These organisms possess the enzymatic machinery necessary to either directly transport and break down **laminaribiose** or to first hydrolyze laminarin into smaller oligosaccharides.

Microorganism Type	Species	Key Enzymes Involved	Reference
Bacteria	Paenibacillus sp. YM-1	Laminaribiose Phosphorylase	[2]
Clostridium thermocellum	ABC Transporters, Laminaribiose Phosphorylase	[3]	
Vibrio campbellii	β -glucosidase (LamN)	[4]	
Hymenobacter siberiensis	endo- β -1,3-glucanase		
Bacteroides thetaiotaomicron	Laminarinase, β -glucosidase		
Bacteroides distasonis	Laminarinase, β -glucosidase		
Maribacter species	endo-laminarinase, periplasmic glycosyl hydrolase family 3 protein		
Protists	Euglena gracilis	Laminaribiose Phosphorylase	
Fungi	Aspergillus niger	β -glucosidase (BGL1B)	

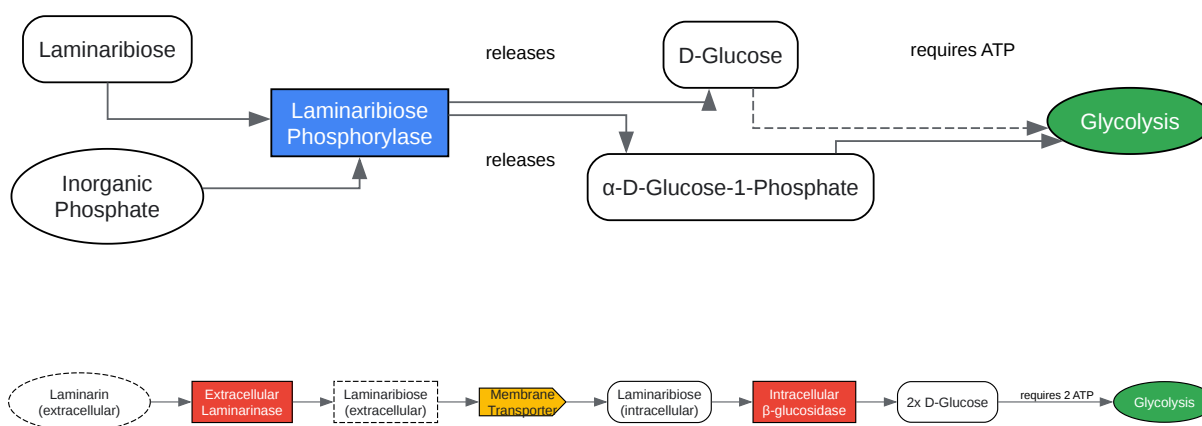
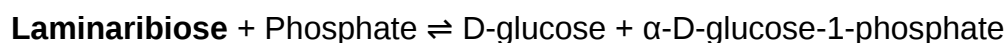
Metabolic Pathways for Laminaribiose Utilization

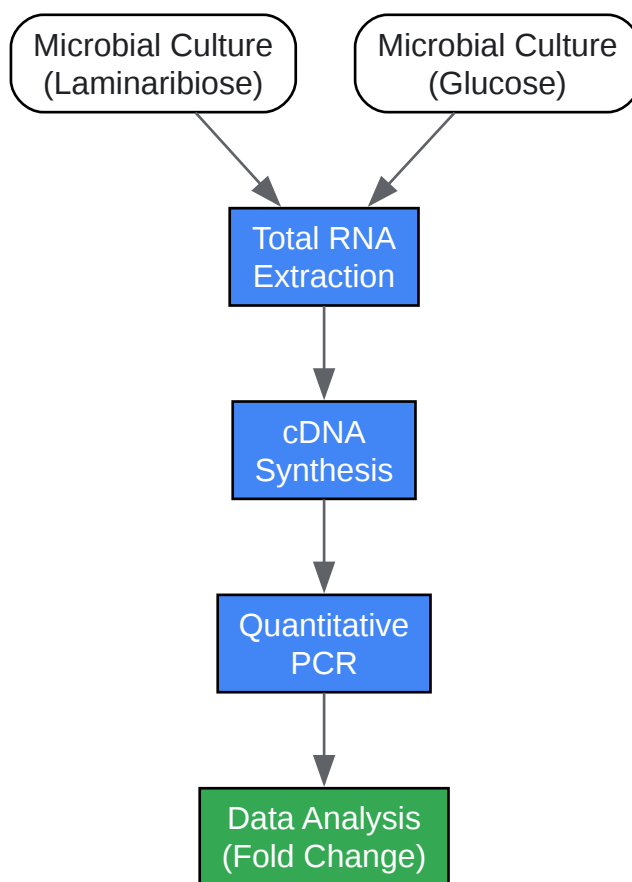
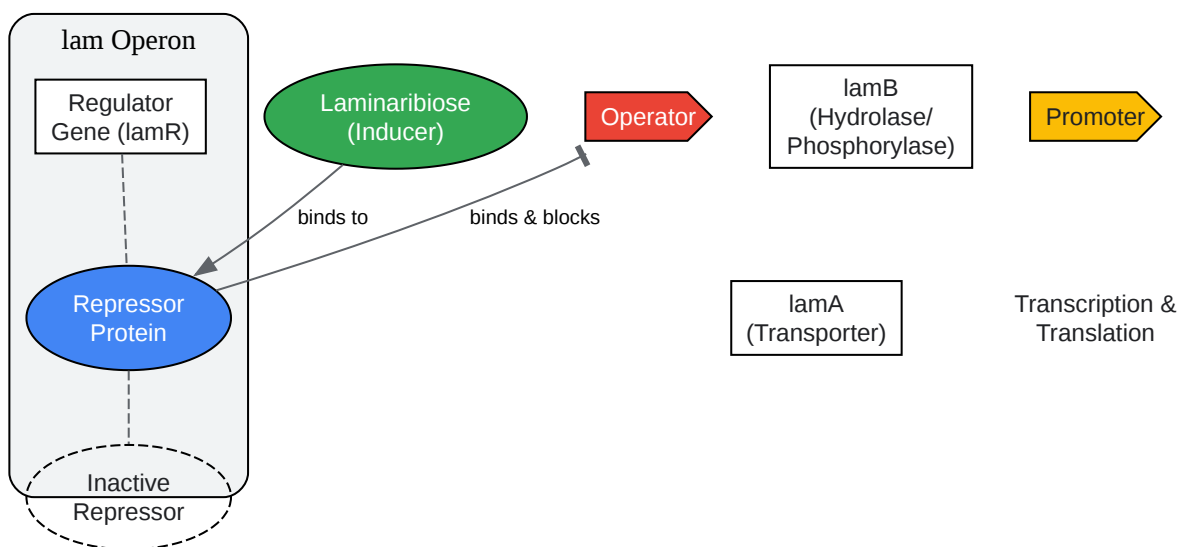
Microorganisms employ two primary strategies for the initial breakdown of **laminaribiose**: phosphorolysis and hydrolysis. The choice of pathway has significant implications for the cell's energy economy.

Phosphorolytic Pathway

This intracellular pathway utilizes **laminaribiose** phosphorylase (EC 2.4.1.31) to cleave the β -1,3-glycosidic bond of **laminaribiose** using inorganic phosphate. This reaction yields D-glucose and α -D-glucose-1-phosphate. The key advantage of this pathway is the direct formation of a phosphorylated sugar, which can enter glycolysis without the expenditure of an ATP molecule, thus conserving energy for the cell.

The overall reaction is as follows:





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- To cite this document: BenchChem. [Laminaribiose as a Carbon Source for Microorganisms: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1201645#laminaribiose-as-a-carbon-source-for-microorganisms]

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